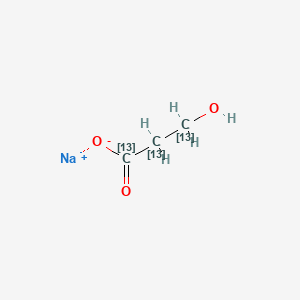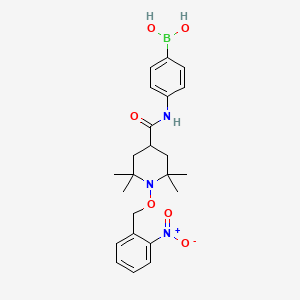
(4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid is a complex organic compound that features a boronic acid group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the piperidine derivative.
Attachment of the Boronic Acid Group: The final step involves the coupling of the boronic acid group to the phenyl ring, which can be achieved through a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
(4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides, especially at the piperidine ring.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The boronic acid group can participate in substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and sodium hypochlorite.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are typical for forming new bonds involving the boronic acid group.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential in drug development, especially in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of (4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the compound.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A related compound used as an oxidation catalyst.
N-Butyl-2,2,6,6-tetramethyl-4-piperidone: Another derivative with similar structural features.
Uniqueness
(4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid is unique due to its combination of a boronic acid group and a nitrobenzyl-substituted piperidine ring.
Properties
Molecular Formula |
C23H30BN3O6 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
[4-[[2,2,6,6-tetramethyl-1-[(2-nitrophenyl)methoxy]piperidine-4-carbonyl]amino]phenyl]boronic acid |
InChI |
InChI=1S/C23H30BN3O6/c1-22(2)13-17(21(28)25-19-11-9-18(10-12-19)24(29)30)14-23(3,4)27(22)33-15-16-7-5-6-8-20(16)26(31)32/h5-12,17,29-30H,13-15H2,1-4H3,(H,25,28) |
InChI Key |
MIVKGCFNTRTFBS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)C2CC(N(C(C2)(C)C)OCC3=CC=CC=C3[N+](=O)[O-])(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


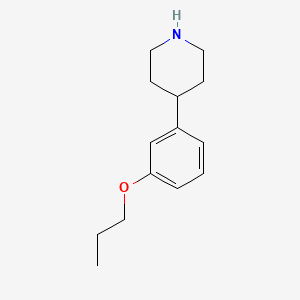
![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)
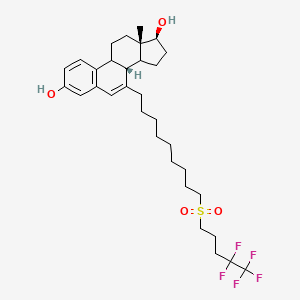
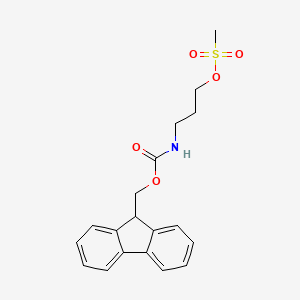
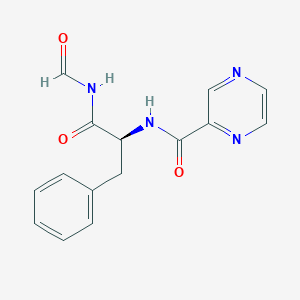
![(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide](/img/structure/B13845951.png)
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)
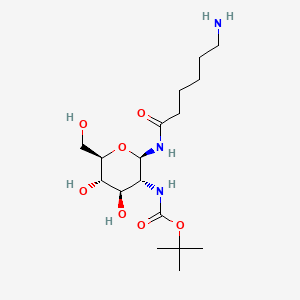
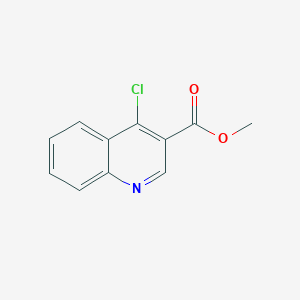
![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)
![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)
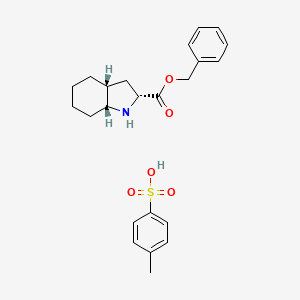
![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
